Oxepane-4-carbaldehyde
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of oxepane-4-carbaldehyde can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the intramolecular cyclization of a suitable diol or halohydrin can lead to the formation of the oxepane ring. Another method involves the use of organocatalytic oxa-conjugate addition reactions, which promote the formation of the oxepane ring through the addition of alcohols to α, β-unsaturated carbonyl compounds .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: Oxepane-4-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The aldehyde group in this compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The oxepane ring can undergo substitution reactions, where functional groups are introduced at specific positions on the ring. This can be achieved using various reagents and catalysts depending on the desired substitution pattern.
Major Products:
Oxidation: Oxepane-4-carboxylic acid.
Reduction: Oxepane-4-methanol.
Substitution: Various substituted oxepane derivatives depending on the reagents used.
Scientific Research Applications
Oxepane-4-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s unique structure makes it a valuable tool for studying the interactions of cyclic ethers with biological molecules.
Medicine: this compound and its derivatives may have potential therapeutic applications, particularly in the development of new drugs with specific biological activities.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of oxepane-4-carbaldehyde depends on its specific application. In general, the aldehyde group can participate in various chemical reactions, such as nucleophilic addition, which can lead to the formation of new chemical bonds. The oxepane ring can also interact with biological molecules, potentially affecting their structure and function. The specific molecular targets and pathways involved would depend on the context of its use in research or therapeutic applications.
Comparison with Similar Compounds
Tetrahydrofuran: A five-membered cyclic ether with distinct chemical properties and uses.
Tetrahydropyran: A six-membered cyclic ether with similarities in reactivity but different structural characteristics.
Uniqueness: this compound is unique due to its seven-membered ring structure, which imparts different chemical and physical properties compared to smaller cyclic ethers. This uniqueness makes it valuable for specific applications where the larger ring size and the presence of an aldehyde group are advantageous.
Properties
IUPAC Name |
oxepane-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c8-6-7-2-1-4-9-5-3-7/h6-7H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBVZOEQHRCNLQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCOC1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1369165-85-4 |
Source
|
Record name | oxepane-4-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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